CB2R-IN-3

Description

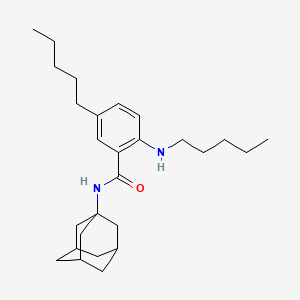

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H42N2O |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

N-(1-adamantyl)-5-pentyl-2-(pentylamino)benzamide |

InChI |

InChI=1S/C27H42N2O/c1-3-5-7-9-20-10-11-25(28-12-8-6-4-2)24(16-20)26(30)29-27-17-21-13-22(18-27)15-23(14-21)19-27/h10-11,16,21-23,28H,3-9,12-15,17-19H2,1-2H3,(H,29,30) |

InChI Key |

IWSAHCNAMZYEBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)NCCCCC)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Cb2r in 3 As a Selective Pharmacological Probe for Cb2r Research

Rationale for the Development of Selective CB2R Ligands Like CB2R-IN-3

The endocannabinoid system (ECS) plays a crucial role in regulating various physiological processes, including immune function, pain perception, and neuroinflammation. The ECS comprises endogenous cannabinoids, the enzymes responsible for their synthesis and degradation, and cannabinoid receptors, primarily the cannabinoid receptor type 1 (CB1R) and type 2 (CB2R). researchgate.netwikipedia.org While CB1R is predominantly expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, CB2R is primarily found in peripheral tissues, particularly immune cells, although its expression in the CNS, especially on microglia and some neurons, is increasingly recognized, particularly under pathological conditions. researchgate.netwikipedia.orgmdpi.comwikipedia.orgnih.govfrontiersin.orgwikidoc.orgnih.govmdpi.com

The differential distribution and distinct roles of CB1R and CB2R have made CB2R a promising therapeutic target for various conditions, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders, without the undesirable psychotropic effects associated with CB1R activation. researchgate.netmdpi.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com This potential has driven significant efforts in the design and synthesis of selective CB2R ligands. The development of such selective probes is crucial for dissecting the specific physiological and pathophysiological roles of CB2R and for evaluating its therapeutic potential. nih.govfrontiersin.orgmdpi.comrsc.org Selective CB2R ligands, like this compound, serve as valuable pharmacological tools to investigate CB2R-mediated signaling pathways and functional outcomes in various biological systems, helping to avoid confounding effects mediated by CB1R. mdpi.comresearchgate.net

Preclinical Pharmacological Characterization of this compound

Preclinical pharmacological characterization of selective CB2R ligands is essential to define their interaction with the receptor and predict their potential biological effects. This involves assessing their binding affinity and selectivity, as well as their functional activity profile.

In Vitro Binding Affinity and Selectivity Towards Human and Orthologous CB2R Subtypes

Characterizing the binding affinity of a compound to CB2R and its selectivity over CB1R is a critical step in establishing its utility as a selective pharmacological probe. High affinity ensures effective binding to the target receptor, while high selectivity minimizes off-target effects and allows for the specific investigation of CB2R-mediated responses.

Studies have demonstrated that novel selective CB2R ligands, including compounds from the 1,8-naphthyridin-2(1H)-one-3-carboxamide series, exhibit high affinity for the CB2 receptor in the nanomolar range. acs.org Selectivity over CB1R is a key feature, with some compounds showing significantly greater binding affinity for CB2R compared to CB1R. acs.org For example, certain fluorescent probes derived from novel inverse agonists have demonstrated 42-142-fold selectivity for CB2R over CB1R, with one notable compound showing an exceptional 272-fold preference for CB2R. acs.org This selectivity is crucial for their application as specific probes to visualize and study CB2R in live cells, even at endogenous expression levels. acs.org

The assessment of binding affinity and selectivity is typically performed using in vitro assays, such as radioligand binding studies or TR-FRET-based saturation binding assays, utilizing membrane preparations from cells expressing human or orthologous CB2R subtypes. acs.orgnih.govnih.gov These studies help to understand species differences and ensure the probe's utility across various preclinical models. acs.org

Evaluation of this compound Functional Activity Profile (Agonist/Antagonist/Inverse Agonist)

Beyond binding affinity, understanding the functional activity of a CB2R ligand is crucial. Ligands can act as agonists (activating the receptor), antagonists (blocking agonist activity), or inverse agonists (inhibiting the receptor's basal constitutive activity). acs.orgnih.govnih.gov The functional profile dictates how the compound will modulate CB2R signaling.

The functional activity of selective CB2R ligands is commonly evaluated using in vitro assays that measure downstream signaling events mediated by CB2R, a G protein-coupled receptor. These assays include measurements of adenylyl cyclase inhibition (cAMP assay), G protein recruitment (e.g., β-arrestin recruitment or GTPγS binding), and modulation of other pathways like ERK1/2 phosphorylation or intracellular calcium mobilization. mdpi.comacs.orgacs.orgnih.govnih.govnih.gov

Research on selective CB2R ligands has revealed varied functional profiles, which can be influenced by structural modifications. For instance, in the 1,8-naphthyridin-2(1H)-one-3-carboxamide series, substituents at a specific position on the scaffold were found to control the functional activity, leading to a switch from agonist to antagonist/inverse agonist profiles. acs.org Some compounds have been characterized as agonists, potently inhibiting forskolin-mediated cAMP production, while others act as inverse agonists, reducing basal β-arrestin recruitment or stimulating forskolin-induced cAMP production. acs.orgnih.govrsc.org Notably, some fluorescent probes designed as inverse agonists have shown no activation of CB2R-mediated signaling in various tested pathways, including β-arrestin and G protein recruitment, cAMP, ERK1/2 phosphorylation, and Ca2+ signaling. acs.org This lack of agonist activity is important for probes intended to study receptor localization or interactions without triggering downstream effects.

The concept of "functional selectivity" or "biased agonism" is also relevant, where ligands may selectively engage specific signaling pathways mediated by the same receptor, offering the potential to design probes that can differentiate between these pathways. nih.gov

Comparative Analysis of this compound with Established CB2R Modulators

Comparing the pharmacological profile of a novel probe like this compound with established CB2R modulators is important for contextualizing its properties and understanding its potential advantages or unique characteristics. Established CB2R modulators include compounds like JWH-133, CP55,940, SR144528, and AM630, which have been widely used in CB2R research. mdpi.comfrontiersin.orgnih.govnih.govwikipedia.orgbiorxiv.orgashpublications.org

Comparisons often focus on binding affinity, selectivity, and functional activity. For example, studies might compare the EC50 or IC50 values of this compound in functional assays to those of reference agonists (e.g., WIN 55,212-2 or JWH-133) or antagonists/inverse agonists (e.g., SR144528). acs.orgnih.gov This comparative analysis helps to determine the relative potency and efficacy of this compound.

Furthermore, comparing selectivity ratios (e.g., Ki CB1/Ki CB2) with established selective ligands like SR144528 provides insight into the degree of selectivity achieved by this compound. rsc.orgfrontiersin.org While SR144528 is known as a CB2R antagonist/inverse agonist with low affinity for CB1R, novel compounds are continuously being developed with improved selectivity profiles. rsc.orgfrontiersin.org

Studies have compared the functional behavior of new CB2R ligands with reference compounds in various assays, such as cAMP accumulation and β-arrestin recruitment, to understand their signaling profiles. acs.orgnih.gov These comparisons help to position this compound within the landscape of available CB2R tools and highlight its specific strengths as a pharmacological probe.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 166642593 |

| WIN 55,212-2 | 5311501 |

| SR144528 | 6918505 |

| JWH-133 | 6918505 |

| CP55,940 | 16078 |

| AM630 | 5282105 |

| ∆9-Tetrahydrocannabinol (THC) | 16078 |

| 2-Arachidonoylglycerol (2-AG) | 5282105 |

| Anandamide (AEA) | 5285203 |

Interactive Data Tables (Based on search results, illustrative)

Molecular Mechanisms and Intracellular Signaling Pathways Mediated by Cb2r in 3

G Protein-Coupled Signaling Cascades Initiated by CB2R-IN-3

CB2R is a G protein-coupled receptor (GPCR) that exerts its effects by interacting with heterotrimeric G proteins. mdpi.comportlandpress.com Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit and the dissociation of the G protein into activated Gα-GTP and Gβγ subunits. cambridge.org These activated subunits then modulate the activity of various downstream effector proteins. cambridge.org

Coupling to Gαi/o and Gαs Subunits

CB2R primarily couples to inhibitory Gαi/o proteins. mdpi.comportlandpress.comwikipedia.orgmdpi.comwikipedia.orgnih.govnih.govarvojournals.orgplos.orgmdpi.com This coupling is a well-characterized signaling mechanism for CB2R. mdpi.comnih.gov While CB2R is widely recognized to inhibit cAMP production via Gαi/o inhibition of adenylyl cyclases acs.org, some studies suggest that CB2R can also couple to stimulatory Gαs subunits in certain cell types, such as human leukocytes, leading to an increase in intracellular cAMP. mdpi.comwikipedia.orgacs.org However, coupling to Gαs has been reported only in rare instances for CB2R, and it was suggested to play a role in pro-inflammatory responses dependent on PKA activation. mdpi.com The second intracellular loop and the C-terminal tail of the human CB2 receptor are involved in governing G protein coupling specificity. plos.org

Regulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Levels

A primary consequence of CB2R coupling to Gαi/o proteins is the inhibition of adenylyl cyclase activity. mdpi.comwikipedia.orgmdpi.comwikipedia.orgnih.govarvojournals.orgmdpi.comnih.govmdpi.comnih.gov This inhibition leads to a decrease in the intracellular levels of the second messenger cyclic AMP (cAMP). mdpi.comwikipedia.orgmdpi.comwikipedia.orgnih.govmdpi.comnih.gov Diminished cAMP levels intracellularly suppress the activity of protein kinase A (PKA). mdpi.commdpi.com This reduction in cAMP production is believed to contribute to various effects mediated by CB2R, including the prevention of inflammatory gene induction. mdpi.com While the predominant effect is inhibition via Gαi/o, simultaneous activation of stimulatory and inhibitory cAMP pathways has been observed, leading to an apparent delay in net cAMP inhibition. acs.orgbiorxiv.org

Data on Adenylyl Cyclase and cAMP Modulation by CB2R Activation:

| Pathway Component | Effect of CB2R Activation (via Gi/o) | Consequence |

| Adenylyl Cyclase | Inhibition | Decreased activity |

| cAMP | Decrease in intracellular levels | Suppression of PKA activity |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

CB2R activation is also known to engage and modulate various mitogen-activated protein kinase (MAPK) pathways. mdpi.comcambridge.orgmdpi.comwikipedia.orgnih.govnih.govarvojournals.orgmdpi.comresearchgate.netmdpi.comjneurosci.orgmdpi.comnih.govaai.orgnih.gov These pathways are crucial for regulating diverse cellular processes, including cell migration, proliferation, and inflammatory responses. mdpi.comwikipedia.orgmdpi.com

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

Activation of CB2R frequently leads to the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). mdpi.commdpi.comwikipedia.orgnih.govnih.govarvojournals.orgmdpi.comresearchgate.netmdpi.comjneurosci.orgmdpi.comnih.govaai.orgresearchgate.netscielo.br This phosphorylation is considered one of the canonical signaling events following CB2R stimulation by agonists and may serve as a biomarker for CB2R activation. mdpi.com ERK1/2 phosphorylation induced by CB2R agonists is often mediated by βγ dimers of Gαiβγ heterotrimeric proteins. acs.orgbiorxiv.org Studies have shown that CB2R agonists can induce ERK1/2 phosphorylation in various cell types, including CHO cells, human monocytes, and hippocampal slice cultures. mdpi.comnih.govresearchgate.net Chronic activation of CB2Rs has been shown to increase the phosphorylation of ERK1/2. nih.gov

Data on ERK1/2 Phosphorylation Mediated by CB2R Activation:

| MAPK Pathway | Effect of CB2R Activation | Mediating Subunit(s) |

| ERK1/2 | Phosphorylation (Activation) | Gβγ (primarily from Gi/o) acs.orgbiorxiv.org |

c-Jun N-Terminal Kinase (JNK) and p38 MAPK Activation

In addition to ERK1/2, CB2R activation can also influence the activity of other MAPK pathways, specifically c-Jun N-Terminal Kinase (JNK) and p38 MAPK. mdpi.comnih.govarvojournals.orgresearchgate.netjneurosci.orgnih.govresearchgate.net CB2R engagement can lead to the Gβ- and Gγ-dependent activation of p38 and ERK1/2 MAP kinases. mdpi.com Studies have reported that CB2R agonists can suppress the activation of JNK and p38 induced by pro-inflammatory stimuli in certain cell types. nih.govarvojournals.org However, the effects on JNK and p38 can be context-dependent and have shown variability across different studies and cell types. arvojournals.orgbiorxiv.orgjneurosci.orgresearchgate.net For instance, while some studies indicate activation of JNK and p38 nih.govresearchgate.net, others suggest no activation or even inhibition depending on the cell type and stimulus. arvojournals.orgbiorxiv.orgjneurosci.org

Data on JNK and p38 MAPK Activation Mediated by CB2R Activation:

| MAPK Pathway | Effect of CB2R Activation | Mediating Subunit(s) | Notes |

| JNK | Activation/Modulation | Not explicitly specified for this compound, but Gβγ for MAPKs generally. mdpi.com | Effects can be variable and context-dependent. arvojournals.orgbiorxiv.orgjneurosci.orgresearchgate.net |

| p38 MAPK | Activation/Modulation | Gαi biorxiv.org, Gβγ mdpi.com | Effects can be variable and context-dependent. arvojournals.orgbiorxiv.orgjneurosci.orgresearchgate.net |

Modulation of Intracellular Calcium Dynamics and Related Pathways

CB2R activation has been shown to modulate intracellular calcium dynamics and related signaling pathways. mdpi.comcambridge.orgwikipedia.orgnih.govmdpi.commdpi.commdpi.comcambridge.org CB2R can partly exert its effects through the initiation of phospholipase C (PLC) and inositol (B14025) 1,4,5-trisphosphate (IP3) signaling pathways, which result in increased levels of intracellular calcium. cambridge.orgnih.govmdpi.com This modulation of calcium levels can have multiple outcomes depending on the cellular context. mdpi.com Additionally, CB2R activation can influence the activity of calcium channels. mdpi.comcambridge.orgunlp.edu.ar While some studies indicate an increase in intracellular Ca2+ levels via the PLC-IP3 pathway nih.gov, others suggest that CB2R activation does not increase Ca2+ mobilization in certain cell lines. nih.gov Changes in Ca2+ distribution upon CB2R stimulation can also regulate the activities and expressions of enzymes involved in endocannabinoid metabolism. mdpi.com

Data on Intracellular Calcium Modulation by CB2R Activation:

| Pathway Component | Effect of CB2R Activation | Related Pathway(s) | Notes |

| Intracellular Calcium Levels | Modulation (Increase/Influence) | PLC-IP3 pathway cambridge.orgnih.govmdpi.com | Effects can be variable and context-dependent. nih.govmdpi.com |

| Calcium Channels | Modulation | Not explicitly specified for this compound. mdpi.comcambridge.orgunlp.edu.ar | Can involve inhibition of specific channels. mdpi.comunlp.edu.ar |

Recruitment of β-Arrestin and Receptor Internalization Dynamics

Upon agonist binding, CB2R, like other GPCRs, undergoes phosphorylation by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin proteins nih.gov. β-arrestins play a dual role: they are involved in receptor desensitization and internalization, and they also act as scaffold proteins to initiate further signaling pathways nih.gov.

Studies have shown that CB2R can bind to both β-arrestin1 and β-arrestin2 nih.govmdpi.com. β-arrestin2 is often robustly recruited to the plasma membrane upon CB2R activation, contributing to receptor desensitization and endocytosis nih.govresearchgate.net. Receptor internalization is a rapid process following agonist stimulation, occurring within minutes and reaching a steady state nih.gov. This internalization is dependent on β-arrestin2 and clathrin researchgate.net. Internalized CB2 receptors have been observed to colocalize with early endosomes and can be recycled back to the cell surface after agonist removal researchgate.netresearchgate.net. This dynamic trafficking is crucial for modulating the duration and location of CB2R signaling researchgate.net.

Different agonists can vary in their ability to induce β-arrestin recruitment and subsequent internalization mdpi.comgoogle.com. This differential recruitment is a key aspect of biased agonism, where ligands can selectively activate certain downstream pathways over others mdpi.combiorxiv.org.

Biased Agonism Profiles of this compound and Implications for Downstream Signaling

Biased agonism is a phenomenon where different ligands binding to the same receptor can preferentially activate distinct signaling pathways mdpi.combiorxiv.org. This means that a CB2R agonist might favor coupling to G proteins over β-arrestin recruitment, or vice versa, leading to differential downstream effects biorxiv.org.

While specific biased agonism data for this compound is not available in the provided sources, the concept of biased agonism is well-established for CB2R mdpi.combiorxiv.org. Studies with various CB2R agonists, such as THC, endocannabinoids like AEA and 2-AG, and synthetic agonists like JWH-133, have demonstrated varying efficacies in activating different pathways, including cAMP inhibition, ERK phosphorylation, and β-arrestin recruitment mdpi.combiorxiv.org. For instance, some agonists may be more potent in inhibiting cAMP, while others show stronger efficacy in recruiting β-arrestin or activating MAPK pathways mdpi.combiorxiv.org.

The biased signaling profile of a CB2R ligand can have significant implications for its therapeutic potential, as different downstream pathways mediate distinct cellular responses mdpi.comfrontiersin.org. Understanding the biased agonism of this compound would be crucial for predicting its precise cellular effects and therapeutic applications.

Interplay with Other Receptor Systems and Signaling Nodes (e.g., NF-κB, PI3K, JAK/STAT1, AKT, pCREB-Bcl-2)

CB2R activation modulates a variety of intracellular signaling pathways, often through its coupling to Gαi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels mdpi.comnih.gov. However, CB2R can also couple to other G protein subtypes and initiate diverse signaling cascades biorxiv.org.

Several key signaling nodes are influenced by CB2R activation:

NF-κB: CB2R activation has been shown to interfere with the NF-κB pathway, a central regulator of inflammatory gene expression mdpi.comnih.govnih.govfrontiersin.orgd-nb.inforesearchgate.net. By inhibiting NF-κB activation, CB2R agonists can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β nih.govfrontiersin.orgmdpi.com. This inhibition can occur through various mechanisms, including modulation of upstream kinases like MAPKs nih.gov.

PI3K/Akt: The PI3K/Akt pathway is another critical downstream effector of CB2R, often associated with cell survival, proliferation, and anti-apoptotic effects nih.govmdpi.commdpi.comnih.govnih.govresearchgate.netjneurosci.org. CB2R activation can lead to the phosphorylation and activation of Akt in a PI3K-dependent manner nih.govnih.govresearchgate.netjneurosci.org. This pathway has been implicated in the neuroprotective effects of CB2R agonists nih.govnih.govjneurosci.org.

JAK/STAT1: The JAK/STAT pathway is involved in mediating the effects of cytokines and growth factors. Some research suggests that CB2R activation can modulate JAK/STAT signaling, particularly STAT1 phosphorylation, which can contribute to anti-inflammatory effects nih.govmdpi.comfrontiersin.orgnsf.govmdpi.com. For instance, a CB2 agonist was shown to inhibit IFNγ-mediated phosphorylation of JAK/STAT1 in microglia mdpi.comfrontiersin.org.

MAPK (ERK, JNK, p38): CB2R activation can influence various MAPK pathways, including ERK1/2, JNK, and p38 nih.govmdpi.comnih.govnih.govd-nb.infomdpi.comjneurosci.orgresearchgate.netmdpi.com. The activation of these kinases can be dependent on Gβγ subunits and β-arrestin recruitment nih.govmdpi.comresearchgate.net. MAPK signaling plays a role in diverse cellular processes, including inflammation, cell migration, and gene expression nih.govmdpi.comnih.govwikipedia.org.

pCREB-Bcl-2: The CREB protein is a transcription factor involved in neuronal plasticity, learning, and memory, and its phosphorylation (pCREB) can promote the expression of pro-survival genes like Bcl-2 frontiersin.orgresearchgate.netplos.orgscilit.comnih.gov. CB2R activation has been linked to the activation of the pCREB-Bcl-2 pathway, contributing to anti-apoptotic effects nih.govfrontiersin.orgresearchgate.netplos.orgscilit.comnih.gov. This pathway has been implicated in the protective effects of CB2R agonists in models of neurological injury frontiersin.orgscilit.comnih.gov.

In Vivo Pharmacological Efficacy of Cb2r in 3 in Preclinical Models Non Human

Anti-Inflammatory Effects of CB2R-IN-3 in Experimental Models

Activation of CB2R has been widely associated with anti-inflammatory effects in various experimental models. Studies have shown that modulating CB2R can influence the expression of inflammatory mediators and the behavior of immune cells.

Impact on Immune Cell Migration and Infiltration

CB2R plays a significant role in regulating immune cell migration and infiltration into sites of inflammation. Studies have shown that activation of CB2R can reduce the infiltration of leukocytes and other immune cells in various inflammatory models. mdpi.comresearchgate.netnih.gov For example, in models of traumatic brain injury and spinal cord injury, CB2R activation has been shown to decrease the infiltration of microglia and macrophages. nih.govmdpi.com This modulation of immune cell trafficking is a crucial mechanism by which CB2R agonists exert their anti-inflammatory effects.

Neurobiological Roles of this compound in Animal Models of Neurological Conditions

Beyond its role in peripheral inflammation, CB2R is also expressed in the central nervous system, particularly on microglia and, to a lesser extent, on neurons. frontiersin.orgnih.gov This has led to investigations into the neurobiological roles of this compound in animal models of neurological conditions.

Attenuation of Neuroinflammation and Microglial Activation

Neuroinflammation, often driven by activated microglia, is a common feature of many neurological disorders. Studies have shown that activating CB2R can attenuate neuroinflammation and modulate microglial activation. frontiersin.orgcsic.eswikipedia.orgusdbiology.com CB2R activation can promote the polarization of microglia towards an anti-inflammatory M2 phenotype and inhibit the activation of pro-inflammatory pathways like NF-κB. frontiersin.orgmdpi.comcsic.es This effect has been observed in various models, including those of spinal cord injury, Alzheimer's disease, and Parkinson's disease, where increased CB2R expression is often noted in activated microglia. frontiersin.orgnih.govbiorxiv.orgnih.gov

Modulation of Neuronal Excitability and Neurotransmitter Release

While primarily known for its expression on immune cells, CB2R has also been detected on certain neuronal populations in the brain. nih.govunlp.edu.armdpi.com Research suggests that neuronal CB2R can modulate neuronal excitability and neurotransmitter release. unlp.edu.arresearchgate.net For instance, activation of CB2R in dopaminergic neurons has been shown to inhibit their firing activity, potentially influencing dopamine (B1211576) release in target areas. unlp.edu.arfrontiersin.orgnih.gov This suggests a potential role for CB2R in regulating neuronal circuits involved in various brain functions.

Influence on Behavioral Phenotypes (e.g., anxiety, depression, locomotor activity, psychostimulant responses)

Studies in animal models have explored the impact of modulating CB2R on various behavioral phenotypes. Research suggests that CB2R may play a role in modulating anxiety- and depression-like behaviors. biorxiv.orgnih.govmdpi.com For example, deletion of CB2R in dopamine neurons in mice has been reported to enhance motor activities and modulate anxiety and depression-like behaviors. nih.govresearchgate.net Furthermore, CB2R has been implicated in the rewarding effects of substances like alcohol and cocaine and can influence psychostimulant-induced hyperactivity. nih.govresearchgate.netmdpi.comfrontiersin.org These findings highlight the potential involvement of CB2R in regulating complex behaviors.

Contributions of this compound to Other Preclinical Research Areas

The preclinical evaluation of this compound, and selective CB2R agonists in general, has extended beyond primary indications to investigate their broader biological roles. These studies highlight the multifaceted involvement of CB2R signaling in modulating physiological and pathological processes in various organ systems.

Role in Pain Modulation Pathways

Activation of the CB2 receptor has demonstrated analgesic effects in various preclinical pain models, including those representing inflammatory and neuropathic pain conditions. While specific detailed findings for this compound in pain models were not extensively detailed in the provided search results, the broader context of selective CB2R agonists is highly relevant. CB2 receptors are expressed at low levels on microglia, astrocytes, and peripheral immune cells, with marked increases in expression observed in chronic pain states. frontiersin.orgnih.gov This increased expression allows for targeted modulation of these cells, which play significant roles in the development and maintenance of chronic pain. frontiersin.orgnih.govsemanticscholar.org

Studies using other selective CB2R agonists, such as JWH-133, JWH-015, AM1241, and HU-308, have shown significant antinociception in models of inflammatory pain, postoperative pain, neuropathic pain (including sciatic nerve injury and chronic constriction injury), and bone cancer pain. nih.govsemanticscholar.org The analgesic effects mediated by CB2R activation are thought to involve the regulation of spinal microglia activity and the inhibition of neuroinflammation. nih.govsemanticscholar.org Activation of CB2R can transform microglia from a pro-inflammatory to a more anti-inflammatory state, reducing the production of pro-inflammatory cytokines like TNFα and IL-1β and increasing the release of anti-inflammatory cytokines. frontiersin.orgnih.gov This modulation of microglial function within the spinal nociceptive circuitry contributes to reduced pain signaling and central pain sensitization. nih.govcsic.es

The potential for selective CB2R agonists to modulate pain pathways without the psychotropic effects associated with CB1 receptor activation makes them attractive therapeutic targets for chronic pain management. nih.govfrontiersin.orgnih.gov

Regulation of Redox Homeostasis and Oxidative Stress

Research indicates that activation of CB2 receptors plays a role in modulating redox homeostasis and protecting against oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular injury in various tissues, including the heart, kidney, and brain. mdpi.commdpi.comscielo.brscielo.br

Studies have shown that activation of CB2 can effectively counteract disruptions in redox homeostasis, mitigating ROS formation and preventing oxidative damage. scielo.brscielo.br Conversely, CB1 activation has been associated with redox imbalance and adverse outcomes. scielo.br The modulation through CB2 is suggested to preserve oxidative eustress, a controlled level of oxidative challenge crucial for cellular signaling and adaptive responses, while preventing pathological oxidative distress. scielo.brscielo.br

In a murine model of X-linked adrenoleukodystrophy (X-ALD), a selective agonist of CB2r was reported to improve metabolic disturbances and oxidative stress by rescuing the GSK-3β-NRF2 axis and inducing the NRF2 antioxidant pathway. researchgate.net This highlights a potential mechanism by which CB2 activation contributes to antioxidant defense. Furthermore, CB2 activation has been shown to reduce ROS generation in the ischemic myocardium and regulate the balance between mitochondrial-mediated apoptosis and autophagy, contributing to protection against ischemic injury. mdpi.com These findings underscore the potential of CB2 receptors to modulate antioxidant defenses and maintain redox homeostasis. scielo.brscielo.br

Effects on Organ-Specific Pathologies (e.g., kidney, liver, cardiovascular, bone metabolism)

Preclinical studies have investigated the effects of CB2R activation in various organ-specific pathologies, revealing protective and modulatory roles.

Kidney: Numerous studies have demonstrated protective effects of CB2R signaling in preclinical models of acute and chronic kidney diseases, including those induced by ischemia/reperfusion (I/R), chemotherapy drugs like cisplatin, advanced liver injury (hepatorenal syndrome), chronic diabetes, and unilateral ureteral obstruction (UUO). acs.orgbiorxiv.org Specific studies using the pyrazole-derived CB2R full agonist (likely this compound, referred to as RNB-61) in mouse renal I/R and rat UUO models demonstrated dose-dependent nephroprotective and/or antifibrotic effects. acs.orgbiorxiv.org While some earlier studies presented contradictory results regarding the role of CB2R in renal fibrosis, more recent evidence, including studies with selective agonists, supports a protective effect of CB2R activation in various models of chronic kidney disease. frontiersin.org For instance, a CB2R agonist (JWH 133) blunted the development of renal fibrosis in a UUO model. frontiersin.org

Liver: The endocannabinoid system, particularly CB2 receptors, plays a significant role in regulating liver diseases and providing protective effects. nih.gov Upregulation of CB2 receptors has been observed in Kupffer cells and hepatic myofibroblasts in response to liver injury, suggesting an anti-inflammatory and antifibrogenic role that helps mitigate fibrosis progression. nih.gov Activation of CB2 receptors has been shown to inhibit the proliferation of hepatic myofibroblasts and promote apoptosis in both hepatic myofibroblasts and hepatic stellate cells, thereby reducing their viability and contributing to antifibrotic effects. nih.gov CB2 receptor activation has also been shown to significantly lower collagen levels in the liver in cirrhotic rats. mdpi.com

Cardiovascular System: CB2 receptors are expressed in cardiomyocytes and endothelial cells, with expression increasing in inflammatory contexts such as atherosclerosis and acute myocardial infarction. mdpi.commdpi.com Activation of CB2 receptors has demonstrated potential in reducing oxidative stress and inflammation in various disease models, including cardiovascular ones. mdpi.com In myocardial infarction models, CB2 receptor activation is suggested to protect cardiomyocytes from ischemic injury by reducing ROS generation and regulating apoptosis and autophagy. mdpi.com It may also protect tissues from hypoxia and reduce myocardial inflammation. mdpi.com CB2 activation has been shown to improve cardiac functional recovery and reduce cardiac fibrosis in myocardial infarcted mice. mdpi.com

Bone Metabolism: Preclinical studies suggest a role for CB2Rs in bone metabolism. CB2R-knockout mice have been shown to develop osteoporosis, exhibiting reduced osteoblast production and function and enhanced osteoclast production. frontiersin.org This indicates that CB2Rs may represent a translational target for pharmacological agents aimed at augmenting bone regeneration. frontiersin.org

Advanced Research Applications and Methodological Considerations for Cb2r in 3

CB2R-IN-3 as a Tool for Target Validation in Complex Biological Systems

Selective CB2R ligands are instrumental in validating the therapeutic potential of targeting CB2R in various disease models and complex biological systems. researchgate.netbiorxiv.org Given that CB2R expression can be upregulated in response to inflammation and tissue injury, particularly in immune cells and potentially in the central nervous system under pathological states, compounds like this compound can be used to probe the functional consequences of CB2R activation or inhibition in these contexts. mdpi.comresearchgate.netethz.chfrontiersin.org For instance, studies utilizing selective CB2R agonists have demonstrated protective effects in preclinical models of inflammatory diseases, including kidney injury and fibrosis. biorxiv.org By employing a selective tool compound such as this compound, researchers can specifically modulate CB2R activity within these intricate biological environments to confirm its involvement in disease progression or resolution, thereby validating CB2R as a relevant therapeutic target. This approach helps to differentiate CB2R-mediated effects from those potentially mediated by the more widely expressed CB1 receptor, which is crucial for developing therapeutics devoid of psychoactive liabilities. researchgate.netresearchgate.net

Use of this compound in Studies Employing Genetic Models (e.g., Conditional Knockout Mice)

Genetic models, particularly knockout and conditional knockout mice, are essential for understanding the in vivo functions of CB2R. Studies using global CB2R knockout mice (Cnr2-/-) have provided insights into the receptor's role in various physiological and pathological processes, including anxiety and depression. mdpi.comfrontiersin.orgexplorationpub.com Furthermore, the development of conditional knockout mice, such as those with selective deletion of CB2R in specific cell types like dopaminergic neurons (DAT-Cnr2 cKO mice), allows for a more precise investigation of CB2R function in defined neural circuits and systems. mdpi.comcsic.es

Development and Application of Radioligands and Imaging Probes Based on this compound Scaffold (e.g., PET Tracers)

The development of radioligands and imaging probes for CB2R is critical for visualizing receptor expression and occupancy in vivo, particularly in the context of inflammation and neuroinflammation where CB2R is upregulated. nih.govethz.chnih.gov These probes, such as Positron Emission Tomography (PET) tracers, enable non-invasive assessment of CB2R availability in living subjects, which is invaluable for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. nih.govethz.ch

While the specific use of this compound as a scaffold for radioligand development is not explicitly detailed in the provided snippets, the research highlights the exploration of various structural scaffolds for developing CB2R PET tracers, including pyridine, oxoquinoline, thiazole, oxadiazole, carbazole, imidazole, and thiophene (B33073) derivatives. ethz.chresearchgate.netfrontiersin.org A compound like this compound, with its defined chemical structure, could potentially serve as a starting point or a lead compound for the design and synthesis of novel radiolabeled or fluorescent probes targeting CB2R. researchgate.netnih.gov The process involves conjugating the CB2R-targeting scaffold with a radioisotope (e.g., 11C or 18F for PET) or a fluorescent dye. nih.govresearchgate.netnih.gov Challenges in this area include achieving high affinity and selectivity for CB2R over CB1R and other targets, ensuring adequate brain penetration (if required for CNS studies), and minimizing non-specific binding and the formation of radiometabolites that interfere with imaging. nih.govfrontiersin.org The successful development and application of such probes, potentially based on scaffolds similar to this compound, are crucial for advancing our understanding of CB2R biology and its role in disease.

Integration of this compound in Polypharmacology and Multi-Target Ligand Approaches

Polypharmacology, the strategy of using agents that act on multiple targets, is gaining traction for complex diseases involving multiple interconnected pathways, such as neurodegenerative disorders and cancer. researchgate.netnih.govunibo.it Given the involvement of CB2R in modulating inflammation and immune responses, integrating CB2R modulation into multi-target approaches holds significant therapeutic potential. researchgate.netresearchgate.net

This compound, as a selective CB2R ligand, could be integrated into polypharmacological strategies in several ways. It could be used in combination therapy alongside agents targeting other relevant pathways to achieve synergistic effects and potentially reduce the required dose of each individual compound, thereby minimizing side effects. nih.gov Alternatively, the chemical structure of this compound could serve as a basis for designing novel multi-target directed ligands (MTDLs) that simultaneously interact with CB2R and one or more other therapeutic targets. researchgate.netacs.org This approach aims to create single chemical entities that modulate multiple nodes within a diseased network. unibo.it Research is exploring target combinations involving CB2R with other receptors or enzymes, such as histone deacetylases (HDACs) and sigma receptors, for conditions like cancer and neurodegeneration. researchgate.netacs.org The integration of this compound or its derivatives into such polypharmacological strategies requires careful design and evaluation to ensure optimal target engagement, favorable pharmacokinetics, and enhanced therapeutic efficacy with reduced adverse effects.

Methodological Challenges and Refinements in CB2R Research

Research on CB2R has faced several methodological challenges that have impacted the understanding of its expression, distribution, and function. Historically, a significant challenge has been the lack of highly specific and reliable antibodies for detecting CB2R protein, leading to discrepancies in reported expression patterns, particularly in the central nervous system. nih.govopenaccessgovernment.orgacs.org This has made it difficult to definitively determine the cellular localization and upregulation of CB2R in various tissues and disease states. nih.gov

Another challenge relates to the physicochemical properties of many cannabinoid ligands, including potential high lipophilicity, which can lead to non-specific binding in biological assays and complex pharmacokinetics in vivo. nih.govfrontiersin.orgopenaccessgovernment.org Metabolic instability and potential interactions with efflux transporters like P-glycoprotein can also affect the bioavailability and tissue distribution of CB2R ligands, complicating the interpretation of research findings. nih.govopenaccessgovernment.org Furthermore, achieving high selectivity for CB2R over the structurally similar CB1R and other off-targets remains a crucial aspect of ligand design to avoid confounding effects. nih.govfrontiersin.orgfrontiersin.org

Refinements in CB2R research methodologies are continuously being developed to overcome these challenges. The generation of more selective pharmacological tools, including highly potent and selective CB2R agonists and antagonists with improved pharmacokinetic profiles, is essential for rigorous in vivo studies. researchgate.netbiorxiv.org The development of highly selective labeled chemical probes, such as radiotracers for PET imaging and fluorescent ligands for live-cell imaging, provides more reliable methods for detecting and visualizing CB2R expression and ligand engagement with higher spatial and temporal resolution. researchgate.netnih.govopenaccessgovernment.orgacs.org Advances in genetic tools, including improved knockout and conditional knockout models, coupled with sophisticated techniques for measuring mRNA and protein expression, contribute to a more accurate assessment of CB2R levels. nih.govcsic.esopenaccessgovernment.org The development of novel binding assays, such as TR-FRET-based assays, also aids in characterizing ligand-receptor interactions and kinetics. frontiersin.org Addressing these methodological challenges through the development and application of refined tools and techniques is vital for advancing our understanding of CB2R biology and its therapeutic potential.

Future Directions and Unanswered Questions in Cb2r in 3 Research

Elucidating Novel Intracellular Signaling Pathways of CB2R-IN-3

While CB2 receptors are known to primarily couple with Gi/Go proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels, they can also engage other signaling cascades, including the MAPK-ERK pathway, PI3K/Akt, and JNK signaling, as well as influencing intracellular calcium levels. mdpi.comnih.govwikipedia.orgjneurosci.orgresearchgate.net Furthermore, some studies suggest CB2R can couple to Gαs subunits, leading to an increase in intracellular cAMP in certain cell types like human leukocytes. wikipedia.orgbiorxiv.org

Given that this compound is characterized as an antagonist/inverse agonist medchemexpress.commedchemexpress.com, future research should focus on precisely how its interaction with CB2R influences these diverse intracellular pathways. Antagonists block the action of agonists, while inverse agonists can inhibit the constitutive activity of the receptor. Understanding the specific downstream effects of this compound binding, beyond the canonical Gi/o coupling, is crucial. Questions remain regarding:

Does this compound differentially affect Gi/o versus Gs coupling or other non-G protein signaling pathways mediated by CB2R?

How does the inverse agonist activity of this compound, if confirmed across various cellular contexts, impact basal signaling levels in the absence of endogenous or exogenous agonists?

Are there novel signaling pathways modulated by this compound that are distinct from those affected by CB2R agonists?

Utilizing advanced signaling assays and -omics approaches could help map the complete intracellular signaling profile influenced by this compound, providing a more comprehensive picture of its pharmacological action.

Understanding the Full Spectrum of this compound's Biological Effects in Diverse Preclinical Models

Preclinical studies using various CB2R modulators have explored their effects in models of inflammation, pain, neurodegenerative diseases, and cancer. frontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org However, the specific biological effects of this compound as a selective antagonist/inverse agonist require thorough investigation across a range of relevant preclinical models.

Key unanswered questions include:

What are the effects of this compound in models of inflammatory conditions where CB2R is known to play a significant role? Does its antagonistic activity exacerbate or ameliorate inflammation, and is this dependent on the specific inflammatory context?

How does this compound influence pain perception in different pain models (e.g., neuropathic, inflammatory)? Does blocking CB2R activity impact analgesic pathways?

In models of neurodegenerative diseases where microglial CB2R expression is often upregulated, what is the impact of this compound on neuroinflammation, microglial activation state (e.g., M1 vs. M2 phenotype), and neuronal survival? frontiersin.orgfrontiersin.orgmdpi.comcore.ac.uk

Could this compound, by blocking potential pro-tumoral effects mediated by CB2R in certain cancers, exhibit anti-cancer properties in specific models? nih.govfrontiersin.org

Systematic evaluation of this compound in diverse disease models, potentially utilizing both loss-of-function (e.g., CB2R knockout mice) and pharmacological approaches, is needed to fully understand its biological spectrum. Consideration of species differences in CB2R expression and ligand responses is also important. nih.gov

Advancements in this compound-Derived Chemical Tools for Enhanced Research Resolution

This compound has been identified as a tool for synthesizing CB2R probes. medchemexpress.com The development of advanced chemical tools based on the this compound scaffold is crucial for overcoming current limitations in CB2R research, such as the lack of highly specific antibodies and the need for better tools to study receptor distribution, expression levels, occupancy, and internalization. acs.orgresearchgate.netuniversiteitleiden.nluniversiteitleiden.nl

Future directions in this area include:

Developing high-quality labeled probes (e.g., fluorescent, radioactive, biotinylated) derived from this compound to enable precise visualization and quantification of CB2R in native tissues and cells. researchgate.netuniversiteitleiden.nlnih.gov

Designing photoaffinity or covalent ligands based on this compound to study receptor-ligand interactions and identify potential interacting proteins. universiteitleiden.nl

Creating cell-permeable and impermeable versions of this compound derivatives to distinguish between the effects mediated by cell surface versus intracellular CB2 receptors. otago.ac.nzfrontiersin.org

These advanced tools would provide researchers with unprecedented resolution to study CB2R biology, including its localization, trafficking, and interaction with other cellular components, thereby addressing some of the controversies surrounding CB2R expression and function. mdpi.comacs.org

Strategic Development of Next-Generation CB2R Modulators Informed by this compound Studies

The challenges in translating preclinical findings of CB2R ligands into successful clinical therapeutics highlight the need for developing next-generation modulators with optimized properties. acs.orguniversiteitleiden.nluniversiteitleiden.nl Studies with this compound can provide valuable insights to inform this process.

Unanswered questions and future strategies include:

Can the structural features of this compound that confer its selectivity and antagonistic/inverse agonist activity be leveraged to design novel CB2R ligands with tailored pharmacological profiles (e.g., specific biased signaling properties)?

How does the interaction of this compound with the receptor binding pocket compare to that of agonists or other antagonists, and can this structural information guide the design of ligands with improved affinity or kinetics? wikipedia.org

Could understanding the in vivo behavior and metabolism of this compound inform the development of next-generation modulators with desirable pharmacokinetic properties, such as improved bioavailability or peripherally restricted action? acs.org

By providing a well-characterized example of a selective CB2R antagonist/inverse agonist, research on this compound contributes to the structure-activity relationship knowledge base, which is essential for the rational design of future CB2R therapeutics.

Conceptual Implications of this compound Research for Understanding CB2R Biology and Therapeutic Potential

Research utilizing this compound has the potential to significantly advance our conceptual understanding of CB2R biology and its therapeutic implications. By selectively blocking or inhibiting the constitutive activity of CB2R, this compound can serve as a critical tool for dissecting the physiological and pathophysiological roles of this receptor.

Key conceptual questions that can be addressed include:

What are the specific functions of CB2R under basal conditions versus during disease states, as revealed by selective blockade with this compound?

How does the balance between CB2R activation and inhibition, as modulated by compounds like this compound, influence complex biological processes such as immune cell trafficking, neuroinflammation resolution, or tissue repair? mdpi.commdpi.comfrontiersin.org

Can studies with this compound help clarify the sometimes contradictory findings reported with different CB2R ligands or in various disease models? frontiersin.orgacs.orgexplorationpub.com

What are the implications of targeting CB2R with an antagonist/inverse agonist like this compound for conditions where CB2R activation has shown therapeutic promise? Could blocking CB2R activity be beneficial in specific disease subtypes or stages?

By providing a counterpoint to studies using CB2R agonists, research with this compound is essential for a complete understanding of the multifaceted roles of the CB2 receptor and its potential as a therapeutic target.

Compound Information

| Compound Name | PubChem CID |

| This compound | 166642593 |

Data Tables

Q & A

Q. What experimental approaches are recommended to confirm CB2R-IN-3’s selectivity for CB2R over CB1R?

To validate selectivity, employ competitive binding assays using radiolabeled ligands (e.g., [³H]-CP-55,940) for CB1R and CB2R. Measure IC₅₀ values in transfected cell lines expressing each receptor subtype. Cross-validate with functional assays (e.g., cAMP inhibition or β-arrestin recruitment) to rule out off-target effects. Ensure proper controls, including reference agonists/antagonists for both receptors . For reproducibility, document assay conditions (e.g., cell density, incubation time) as per standardized protocols .

Q. How should researchers design in vitro vs. in vivo experiments to evaluate this compound’s efficacy?

- In vitro: Use CB2R-overexpressing cell lines (e.g., CHO or HEK293) for dose-response studies. Include positive/negative controls (e.g., SR144528 for CB2R antagonism) and assess cytotoxicity via MTT assays.

- In vivo: Select animal models with CB2R-specific pathologies (e.g., inflammatory pain models). Control for CB1R-mediated effects by co-administering CB1R antagonists or using CB1R-KO models. Report dosing regimens, administration routes, and ethical approvals in detail .

Q. What characterization data are essential for validating this compound’s chemical identity and purity?

Provide NMR (¹H/¹³C), HRMS, and HPLC chromatograms (with retention times and purity percentages). For novel derivatives, include elemental analysis. For known compounds, cite literature confirming synthetic routes and spectral matches. Store raw data in supplementary materials with accessible file formats .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies may arise from pharmacokinetic (PK) factors (e.g., bioavailability, metabolism). Conduct PK studies (plasma half-life, tissue distribution) and correlate with pharmacodynamic (PD) markers (e.g., cytokine levels in inflammation models). Use allometric scaling or compartmental modeling to bridge in vitro-in vivo gaps . Additionally, assess metabolite activity via LC-MS and in vitro metabolite screening .

Q. What methodologies are recommended to investigate this compound’s role in modulating CB2R-biased signaling pathways?

Employ pathway-specific assays:

- G protein signaling: Measure cAMP accumulation or GTPγS binding.

- β-arrestin recruitment: Use BRET or TR-FRET-based assays. Compare this compound’s bias factors to reference antagonists (e.g., AM630) using the Black-Leff operational model. Normalize data to receptor expression levels (e.g., via flow cytometry) to avoid confounding by receptor density .

Q. How should researchers address this compound’s formulation challenges for preclinical studies?

- Solubility: Test in vehicles like DMSO/PEG mixtures or cyclodextrin complexes. Use dynamic light scattering (DLS) to assess aggregation.

- Stability: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC.

- In vivo compatibility: Validate formulations in pilot toxicity studies (e.g., histopathology at injection sites). Document batch-to-batch variability .

Q. What statistical strategies are critical for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values. Apply outlier tests (e.g., Grubbs’ test) and correct for multiple comparisons (e.g., Bonferroni). For in vivo data, use mixed-effects models to account for inter-animal variability. Report confidence intervals and effect sizes, not just p-values .

Methodological Considerations

Q. How can researchers optimize this compound’s dosing regimen in chronic disease models?

Integrate PK/PD modeling:

- Phase 1: Single-dose PK to estimate clearance and volume of distribution.

- Phase 2: Repeated-dose studies with staggered sampling (e.g., trough/peak plasma levels).

- Phase 3: Validate using disease-relevant endpoints (e.g., mechanical allodynia in neuropathic pain models). Adjust dosing intervals based on target engagement metrics .

Q. What techniques are advised to explore this compound’s off-target effects across related GPCRs?

Screen against panels of GPCRs (e.g., Eurofins CEREP or PDSP panels) at 10 µM. For hits, perform dose-response assays and compare to known ligands. Use molecular docking or cryo-EM structures (if available) to predict binding modes. Cross-reference with databases like ChEMBL for selectivity benchmarks .

Q. How should conflicting data from this compound’s functional assays be interpreted?

Contextualize results using orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment). Consider cell-type-specific signaling biases (e.g., immune cells vs. neurons). Perform meta-analyses of published data to identify consensus mechanisms. Use qualitative frameworks (e.g., FINER criteria) to refine hypotheses and design follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.